
4-Heptanone, 1-bromo-6-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, 1-bromo-6-chloro-: is an organic compound with the molecular formula C7H12BrClO It is a derivative of heptanone, where the fourth carbon in the heptanone chain is substituted with a bromine atom and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Heptanone, 1-bromo-6-chloro- typically involves the halogenation of heptanone. One common method is the bromination and chlorination of heptanone using appropriate halogenating agents under controlled conditions. For instance, bromine and chlorine can be introduced to the heptanone molecule in the presence of a catalyst such as iron or aluminum chloride, which facilitates the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 4-Heptanone, 1-bromo-6-chloro- may involve continuous flow reactors where heptanone is reacted with bromine and chlorine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Heptanone, 1-bromo-6-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the heptanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of various substituted heptanones.
Reduction: Formation of 4-heptanol, 1-bromo-6-chloro-.
Oxidation: Formation of heptanoic acid derivatives.
Applications De Recherche Scientifique
4-Heptanone, 1-bromo-6-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring halogenated ketones as building blocks.
Industrial Chemistry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Heptanone, 1-bromo-6-chloro- involves its interaction with various molecular targets. The bromine and chlorine atoms in the molecule can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The carbonyl group in the heptanone chain can undergo nucleophilic attack, leading to the formation of various reaction intermediates and products.
Comparaison Avec Des Composés Similaires
4-Heptanone: The parent compound without halogen substitutions.
1-Bromo-4-heptanone: A similar compound with only a bromine substitution.
1-Chloro-4-heptanone: A similar compound with only a chlorine substitution.
Uniqueness: 4-Heptanone, 1-bromo-6-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The dual halogenation can enhance the compound’s utility in specific synthetic applications and increase its potential as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
654643-43-3 |
|---|---|
Formule moléculaire |
C7H12BrClO |
Poids moléculaire |
227.52 g/mol |
Nom IUPAC |
1-bromo-6-chloroheptan-4-one |
InChI |
InChI=1S/C7H12BrClO/c1-6(9)5-7(10)3-2-4-8/h6H,2-5H2,1H3 |
Clé InChI |
PBTNDDHHZLEVSR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)CCCBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
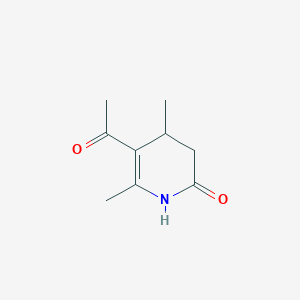
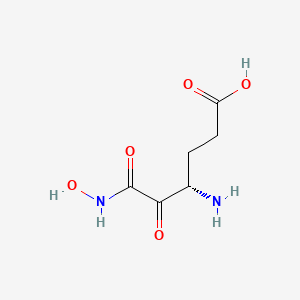
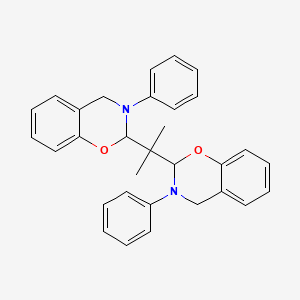
silane](/img/structure/B15158801.png)
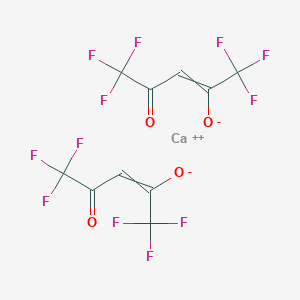
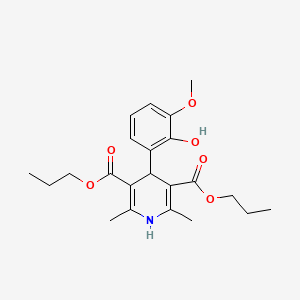
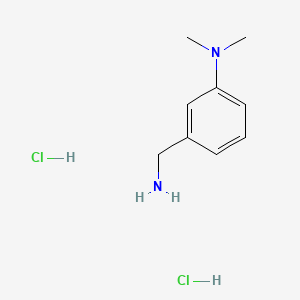
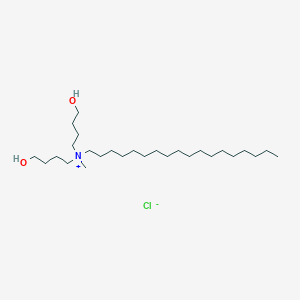
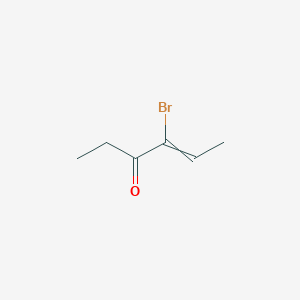
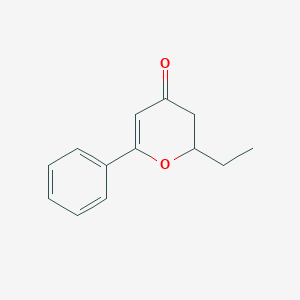
![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)


